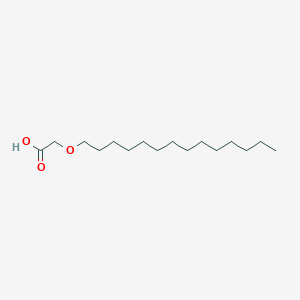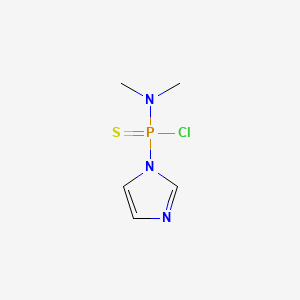
Erbium--manganese (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erbium–manganese (1/2) is a compound consisting of erbium and manganese in a 1:2 ratio. Erbium is a rare-earth element known for its unique optical properties, while manganese is a transition metal with diverse chemical reactivity. The combination of these elements results in a compound with interesting magnetic and electronic properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of erbium–manganese (1/2) typically involves the direct reaction of erbium and manganese metals. The reaction is carried out in a controlled atmosphere to prevent oxidation. The metals are heated together in a vacuum or inert gas environment at high temperatures, usually around 1000°C, to form the desired compound.
Industrial Production Methods
Industrial production of erbium–manganese (1/2) follows similar principles but on a larger scale. The process involves the use of high-purity erbium and manganese metals, which are melted together in an induction furnace under an inert atmosphere. The molten mixture is then cooled and solidified to obtain the compound in bulk form.
化学反应分析
Types of Reactions
Erbium–manganese (1/2) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by strong reducing agents.
Substitution: Participates in substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Strong reducing agents like hydrogen gas or lithium aluminum hydride are used.
Substitution: Reactions with other metal salts in solution.
Major Products Formed
Oxidation: Forms erbium oxide and manganese oxide.
Reduction: Produces elemental erbium and manganese.
Substitution: Results in the formation of new metal compounds with substituted ions.
科学研究应用
Erbium–manganese (1/2) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic properties, particularly in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials, including magnetic and electronic devices.
作用机制
The mechanism by which erbium–manganese (1/2) exerts its effects is primarily through its magnetic and electronic properties. The compound interacts with molecular targets by altering their magnetic and electronic environments, which can influence various biochemical pathways. For example, in biological systems, it can enhance imaging contrast by affecting the magnetic resonance signals of surrounding tissues.
相似化合物的比较
Similar Compounds
- Erbium oxide
- Manganese oxide
- Erbium chloride
- Manganese chloride
Comparison
Erbium–manganese (1/2) is unique due to its combination of rare-earth and transition metal properties. Unlike pure erbium or manganese compounds, it exhibits a blend of magnetic and electronic characteristics that make it suitable for specialized applications. For instance, its magnetic properties are enhanced compared to erbium oxide, and its electronic properties are more diverse than those of manganese oxide.
属性
CAS 编号 |
12020-20-1 |
|---|---|
分子式 |
ErMn2 |
分子量 |
277.14 g/mol |
IUPAC 名称 |
erbium;manganese |
InChI |
InChI=1S/Er.2Mn |
InChI 键 |
PPMYOUUADHHWMP-UHFFFAOYSA-N |
规范 SMILES |
[Mn].[Mn].[Er] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)






![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)

![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)



